5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Description
5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that features a quinazoline moiety linked to a pyrazole ring
Properties
IUPAC Name |
5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-13-10-18(25-24-13)19(27)26-23-11-14-6-8-15(9-7-14)28-20-16-4-2-3-5-17(16)21-12-22-20/h2-12H,1H3,(H,24,25)(H,26,27)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAGOWWJMRFMM-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinazoline derivative, which can be synthesized by refluxing anthranilic acid with acetic anhydride in acetic acid . The pyrazole ring can be introduced through a cyclization reaction involving appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Scientific Research Applications
5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as erlotinib and gefitinib, which are used in cancer treatment.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
What sets 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide apart is its unique combination of a quinazoline and pyrazole moiety, which may confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
